molecular formula C13H20ClNO3 B1397721 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride CAS No. 1220036-68-9

3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride

Cat. No.: B1397721
CAS No.: 1220036-68-9
M. Wt: 273.75 g/mol
InChI Key: NUKIRCRHGWNXOY-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride (CAS: 1220036-68-9) is a pyrrolidine derivative characterized by a 3,5-dimethoxybenzyloxy substituent. Its molecular formula is C₁₃H₂₀ClNO₃, with a molar mass of 273.76 g/mol . The compound is classified as an irritant under hazard guidelines, necessitating careful handling during synthesis and application . Its structure combines a pyrrolidine ring (a five-membered amine heterocycle) with a benzyloxy group modified by methoxy substituents at the 3,5-positions of the aromatic ring.

Properties

IUPAC Name

3-[(3,5-dimethoxyphenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3.ClH/c1-15-12-5-10(6-13(7-12)16-2)9-17-11-3-4-14-8-11;/h5-7,11,14H,3-4,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKIRCRHGWNXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)COC2CCNC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 3,5-dimethoxybenzyl group. Its molecular formula is C12H17ClN2O3, and it exhibits solubility in various organic solvents. Understanding its structure is crucial for elucidating its biological functions.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. It has been suggested that the compound interacts with various receptors, including:

  • Muscarinic Acetylcholine Receptors (mAChRs) : It may act as an antagonist at specific subtypes, influencing cholinergic signaling pathways.
  • Serotonin Receptors : The compound potentially affects serotoninergic transmission, which is critical in mood regulation and cognitive functions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Antidepressant Effects

Research indicates that this compound may possess antidepressant-like activity. It likely influences serotonin pathways, similar to established antidepressants. A study indicated that it could enhance neurotransmission in brain regions associated with mood regulation.

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound reduced cell viability in several cancer types, indicating potential as an anticancer agent.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity.

Study 2: Antidepressant-Like Effects

A behavioral study involving animal models assessed the effects of the compound on depressive-like behaviors. Results indicated a significant reduction in immobility time in the forced swim test, suggesting its potential as an antidepressant.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
Escherichia coliMIC = 32 µg/mL
AntidepressantForced Swim Test (Mice)Reduced immobility time
CytotoxicityA549 Cancer CellsReduced viability by 74%

Comparison with Similar Compounds

3-(3,4-Dimethylphenoxy)pyrrolidine Hydrochloride

  • Molecular Formula: Estimated as C₁₂H₁₇NO·HCl (inferred from substituents) .
  • Molar Mass : ~227.46 g/mol (calculated).
  • Key Differences: Substituents: Features a 3,4-dimethylphenoxy group directly attached to pyrrolidine, contrasting with the 3,5-dimethoxybenzyloxy group in the target compound. Polarity: The methoxy groups in the target compound increase hydrophilicity compared to the methyl groups in the analog.

Pioglitazone Hydrochloride

  • Molecular Formula : C₁₉H₂₀N₂O₃S·HCl .
  • Molar Mass : 428.91 g/mol.
  • Key Differences: Core Structure: Contains a thiazolidine-2,4-dione ring instead of pyrrolidine. Functional Groups: Includes an ethoxybenzyl moiety and a pyridine derivative, making it structurally distinct from pyrrolidine-based compounds.

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

  • Molecular Formula: C₇H₁₁NO₃ .
  • Molar Mass : 157.17 g/mol.
  • Key Differences: Functional Groups: Features a ketone and carboxylic acid group, unlike the ether-linked aromatic substituent in the target compound.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Functional Groups Hazard Class
3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine HCl C₁₃H₂₀ClNO₃ 273.76 3,5-dimethoxybenzyloxy, pyrrolidine, HCl Irritant
3-(3,4-Dimethylphenoxy)pyrrolidine HCl ~C₁₂H₁₇NO·HCl ~227.46 3,4-dimethylphenoxy, pyrrolidine, HCl Irritant
Pioglitazone HCl C₁₉H₂₀N₂O₃S·HCl 428.91 Thiazolidinedione, ethoxybenzyl, pyridine, HCl Not specified
1-Methyl-5-oxopyrrolidine-3-carboxylic acid C₇H₁₁NO₃ 157.17 Methyl, ketone, carboxylic acid Not specified

Solubility and Lipophilicity

  • The hydrochloride salt form of both the target compound and its dimethylphenoxy analog enhances water solubility, a common trait for amine derivatives .

Hazard Profiles

  • Both 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine HCl and 3-(3,4-Dimethylphenoxy)pyrrolidine HCl are classified as irritants, requiring precautions to avoid inhalation or skin contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 2
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